molecular formula C19H17ClN2O3S B2994099 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034242-22-1

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2994099
CAS No.: 2034242-22-1
M. Wt: 388.87
InChI Key: UGRAEXNZNPOYHY-UHFFFAOYSA-N
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Description

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic organic compound featuring a quinoline core linked via an ether bridge to a pyrrolidine ring, which is further modified by a 2-chlorophenylsulfonyl group . This specific molecular architecture, incorporating multiple nitrogen-containing heterocycles and a sulfonamide moiety, is commonly investigated in medicinal chemistry and drug discovery research for its potential to modulate biological targets . Compounds with similar structural features are often explored as key intermediates or building blocks in the development of pharmacologically active molecules . Researchers value this compound for its potential application in high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not classified as a drug, cosmetic, or for household use. While the precise mechanism of action is compound-specific and requires empirical validation, molecules of this class may interact with enzyme active sites or protein-protein interfaces. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRAEXNZNPOYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or sulfonyl derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications

  • Heterocyclic Flexibility : Piperidine-based analogs (e.g., CAS 2034557-08-7) may adopt more extended conformations compared to pyrrolidine-containing structures, affecting pharmacokinetics .
  • Solubility and Bioavailability : Imidazole or pyridine substituents (e.g., CAS 2640828-52-8) could enhance aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a quinoline core linked to a pyrrolidine ring through an ether bond, along with a sulfonyl group, presents opportunities for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name:

Property Details
IUPAC Name8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Molecular FormulaC19H17ClN2O3S
Molecular Weight372.87 g/mol
CAS Number2034242-22-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are believed to enhance its binding affinity to various enzymes and receptors, potentially leading to significant biological effects. The mechanism of action may involve:

  • Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline possess notable antimicrobial properties. For instance, compounds containing the 8-hydroxyquinoline (8-HQ) moiety have demonstrated effectiveness against various pathogens, including bacteria and fungi. In one study, derivatives were screened against pathogenic strains, revealing significant inhibition zones compared to standard drugs .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation. Research indicates that derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, a derivative showed no cytotoxicity at concentrations up to 200 µM while effectively inhibiting the growth of cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Activity : A study evaluated the antiviral properties against H5N1 avian influenza viruses, with certain derivatives showing up to 91.2% inhibition of virus growth while maintaining low cytotoxicity .
  • Structure–Activity Relationship (SAR) : The lipophilicity and electronic properties were found to influence the biological activity significantly. Compounds with higher lipophilicity exhibited better antiviral activity .
  • Antibacterial Evaluation : In another study, various derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects with inhibition zones comparable to established antibiotics .

Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialSignificant inhibition against multiple pathogens
AnticancerInduces apoptosis in cancer cell lines without toxicity
AntiviralUp to 91.2% inhibition of H5N1 virus growth
AntibacterialComparable effectiveness to standard antibiotics

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